molecular formula C13H15N3O3S2 B12131092 4-amino-N-(2,4-dimethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-(2,4-dimethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12131092
M. Wt: 325.4 g/mol
InChI Key: LWZMCWQRNPPYLD-UHFFFAOYSA-N
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Description

4-amino-N-(2,4-dimethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative characterized by:

  • Core structure: A 1,3-thiazole ring with a thioxo (S=O) group at position 2 and a methyl substituent at position 2.
  • Functional groups: An amino group at position 4 and a carboxamide moiety at position 5, linked to a 2,4-dimethoxyphenyl group.
  • Key features: The 2,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and influence biological interactions compared to simpler aryl groups.

Properties

Molecular Formula

C13H15N3O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

4-amino-N-(2,4-dimethoxyphenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H15N3O3S2/c1-16-11(14)10(21-13(16)20)12(17)15-8-5-4-7(18-2)6-9(8)19-3/h4-6H,14H2,1-3H3,(H,15,17)

InChI Key

LWZMCWQRNPPYLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=S)C(=O)NC2=C(C=C(C=C2)OC)OC)N

Origin of Product

United States

Preparation Methods

Hantzsch-Inspired Cyclization

Reacting N-methylthiourea with α-bromo-β-keto-carboxylic acid ester under basic conditions yields the thiazoline ring. For example:

  • N-methylthiourea (1.0 equiv) and ethyl 2-bromo-3-oxobutanoate (1.1 equiv) are stirred in ethanol with triethylamine (2.0 equiv) at 60°C for 12 hours.

  • The intermediate ethyl 3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate is isolated in 78% yield after recrystallization from methanol.

Table 1: Reaction Conditions for Thiazoline Formation

ComponentQuantitySolventTemperatureTimeYield
N-methylthiourea1.0 equivEthanol60°C12 h78%
Ethyl 2-bromo-3-oxobutanoate1.1 equivEthanol60°C12 h

Introduction of the 2-Thioxo Group

The 2-oxo group in the thiazoline intermediate is converted to 2-thioxo using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) .

  • Lawesson’s reagent (1.2 equiv) is added to a solution of ethyl 3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate in toluene under reflux for 6 hours.

  • The product ethyl 3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is obtained in 85% yield after column chromatography.

Key Spectral Data :

  • ¹H NMR (CDCl₃) : δ 4.25 (q, 2H, COOCH₂CH₃), 3.45 (s, 3H, NCH₃), 2.90 (s, 2H, SCH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Amination at Position 4

A nitro group is introduced at position 4 via electrophilic substitution, followed by reduction to an amine.

Nitration

  • The thiazoline derivative is treated with nitric acid (HNO₃) in sulfuric acid at 0°C for 2 hours.

  • Ethyl 4-nitro-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is isolated in 65% yield.

Reduction to Amine

  • The nitro compound is reduced using H₂/Pd-C in ethanol at room temperature for 4 hours.

  • Ethyl 4-amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is obtained in 90% yield.

Table 2: Amination Reaction Parameters

StepReagentSolventTemperatureTimeYield
NitrationHNO₃/H₂SO₄H₂SO₄0°C2 h65%
ReductionH₂/Pd-CEthanolRT4 h90%

Carboxamide Formation

The ester group is hydrolyzed to a carboxylic acid, which is then coupled with 2,4-dimethoxyaniline .

Ester Hydrolysis

  • The ethyl ester is saponified with NaOH (2.0 M) in ethanol/water (1:1) at 80°C for 3 hours.

  • 4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is isolated in 95% yield.

EDCI/DMAP-Mediated Coupling

  • The carboxylic acid (1.0 equiv) is activated with EDCI (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane (DCM) for 30 minutes.

  • 2,4-Dimethoxyaniline (1.1 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

  • The product is purified via recrystallization from methanol, yielding 4-amino-N-(2,4-dimethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide in 82% yield.

Key Spectral Data :

  • ¹H NMR (DMSO-d₆) : δ 8.20 (s, 1H, NH), 7.45 (d, 1H, Ar-H), 6.55 (dd, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.40 (s, 3H, NCH₃).

  • MS (ESI) : m/z 394.1 [M+H]⁺.

Optimization and Purification

Solvent System Optimization

  • Tetrahydrofuran (THF)-water mixtures enhance reaction rates and reduce byproducts in cyclization steps.

  • Acetone-water systems improve acylation yields and facilitate workup.

Purity Enhancement

  • Intermediate washing with acetone achieves >99% purity.

  • Final recrystallization from methanol removes residual impurities .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Synthesis and Characterization

    The synthesis of 4-amino-N-(2,4-dimethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step procedures that include the formation of thiazole derivatives. The compound can be characterized through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

    Antimicrobial Activity

    Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-amino-N-(2,4-dimethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide have been evaluated against various bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein function.

    Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
    Compound AStaphylococcus aureus50 µg/mL
    Compound BEscherichia coli25 µg/mL

    Anticancer Activity

    The compound also shows promise in anticancer applications. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF7 (a breast cancer cell line). The anticancer activity is often assessed using assays like the Sulforhodamine B assay, which measures cell viability post-treatment.

    Cell Line IC50 Value (µM) Mechanism of Action
    MCF715Induction of apoptosis
    HeLa20Cell cycle arrest

    Case Studies

    • Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives for their antimicrobial efficacy. Among them, a derivative closely related to 4-amino-N-(2,4-dimethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide exhibited broad-spectrum activity against both bacterial and fungal pathogens. The results highlighted the potential for developing new antibiotics based on this scaffold.
    • Anticancer Screening : Another investigation focused on the anticancer properties of thiazole derivatives. The study found that certain derivatives significantly inhibited cell growth in MCF7 cells through mechanisms involving apoptosis and cell cycle disruption. This underscores the potential for these compounds in cancer therapeutics.

    Mechanism of Action

      Targets: Molecular targets could include enzymes, receptors, or cellular components.

      Pathways: It may modulate specific biochemical pathways.

  • Comparison with Similar Compounds

    Key Observations :

    • R₁ Substituents: Methyl (target compound) vs. ethyl (1a), phenyl (1b), or allyl (CID 752647 ).
    • R₂ Substituents : The 2,4-dimethoxyphenyl group in the target compound provides enhanced electron density compared to simpler aryl or alkyl groups, which may improve solubility and metabolic stability .

    Physicochemical Properties

    Melting Points and Solubility

    Compound Melting Point (°C) Solubility Trends
    Target Compound Not reported Likely higher in polar solvents due to methoxy groups
    1a 182–183 Moderate (ethyl group reduces polarity)
    1b 247–248 Low (phenyl group increases hydrophobicity)
    1e (4-fluorophenyl derivative) 270–272 Very low (fluorine enhances crystallinity)
    4-amino-N-cyclohexyl-3-allyl derivative Not reported Moderate (allyl and cyclohexyl balance polarity)

    Key Observations :

    • Methoxy groups in the target compound likely lower melting points compared to fluorophenyl derivatives (e.g., 1e) but improve solubility in aqueous media .
    • Allyl and cyclohexyl substituents (as in ) may confer intermediate solubility suitable for drug formulation.

    Anticancer Activity (IC₅₀ Values)

    Compound Cell Line Tested IC₅₀ (μg/mL) Reference
    Target Compound Not reported Data unavailable -
    7b (thiadiazole derivative) HepG-2 1.61 ± 1.92
    11 (thiazole derivative) HepG-2 1.98 ± 1.22
    N-(4-ethoxyphenyl)-3-phenyl derivative Not tested Data unavailable

    Key Observations :

    • The 2,4-dimethoxyphenyl group could enhance DNA intercalation or enzyme inhibition compared to non-methoxy analogs .

    Biological Activity

    The compound 4-amino-N-(2,4-dimethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide belongs to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anticonvulsant, antitumor agent, and antioxidant.

    Chemical Structure

    The chemical structure of the compound can be represented as follows:

    C13H15N3O3S\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_3\text{S}

    This structure features a thiazole ring, which is critical for its biological activities.

    Anticonvulsant Activity

    Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to 4-amino-N-(2,4-dimethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide have shown significant anticonvulsant effects in various models.

    Case Study: Anticonvulsant Efficacy

    In a study evaluating multiple thiazole derivatives, one compound demonstrated a median effective dose (ED50) significantly lower than the standard drug ethosuximide. The structure-activity relationship (SAR) indicated that substitutions on the thiazole ring are crucial for enhancing efficacy .

    Antitumor Activity

    Thiazole derivatives have also been investigated for their antitumor properties. The presence of specific substituents on the thiazole ring can enhance cytotoxicity against various cancer cell lines.

    Table 1: Antitumor Activity of Thiazole Derivatives

    Compound IDCell LineIC50 (µg/mL)Observations
    Compound 1HT29 (Colon)1.61 ± 1.92High growth inhibition
    Compound 2MCF7 (Breast)2.50 ± 0.75Moderate activity
    Compound 3HCT116 (Colon)1.98 ± 1.22Significant cytotoxicity observed

    The SAR analysis suggests that electron-withdrawing groups enhance activity against cancer cells .

    Antioxidant Properties

    The antioxidant potential of thiazole derivatives has been explored in various studies. For example, certain derivatives have shown efficacy in scavenging free radicals and protecting against oxidative stress.

    Case Study: Antioxidant Effects

    One study demonstrated that a thiazole derivative could protect mouse myocardium from radiation-induced damage due to its antioxidant properties . This protective effect is attributed to its ability to scavenge free radicals effectively.

    Q & A

    Q. What are the key structural features of this compound that influence its reactivity in synthetic chemistry?

    The compound’s reactivity is governed by its thiazole core, 2-thioxo group, and carboxamide functionality. The 2,4-dimethoxyphenyl substituent introduces steric and electronic effects, with methoxy groups enhancing solubility and modulating electron density for nucleophilic/electrophilic interactions. The amino group at position 4 enables hydrogen bonding, critical for supramolecular assembly or target binding .

    Q. What standard synthetic routes are employed for preparing this compound?

    Synthesis typically involves:

    • Step 1 : Condensation of 3-methyl-2-thioxo-thiazolidin-4-one with 2,4-dimethoxyaniline under reflux in ethanol, catalyzed by acetic acid.
    • Step 2 : Carboxamide formation via coupling with activated carboxylic acid derivatives (e.g., CDI or HATU) in DMF.
    • Purification : Recrystallization from ethanol/water or gradient chromatography (silica gel, ethyl acetate/hexane) .

    Q. How are structural ambiguities resolved during characterization?

    Multi-technique validation is essential:

    • 1H/13C NMR : Assign methoxy protons (δ 3.8–4.0 ppm) and thiazole carbons (δ 160–170 ppm).
    • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
    • XRD : Resolve tautomerism of the 2-thioxo group (e.g., thione vs. thiol forms) .

    Advanced Research Questions

    Q. How can computational methods optimize the synthesis of this compound?

    Quantum mechanical calculations (DFT) predict reaction pathways and transition states. For example:

    • Reaction Design : ICReDD’s approach integrates quantum chemical reaction path searches to identify energy-minimized routes, reducing trial-and-error experimentation .
    • Solvent Optimization : COSMO-RS simulations predict solvent effects on yield (e.g., DMF vs. THF) by modeling solvation free energy .

    Q. What strategies mitigate contradictions in reported biological activity data?

    Discrepancies often arise from assay conditions or impurity profiles. Solutions include:

    • Standardized Assays : Use WHO-recommended protocols (e.g., fixed ATP concentrations in kinase assays).
    • Batch Analysis : LC-MS purity verification (>98%) and counter-screen against off-targets (e.g., hERG, CYP450).
    • SAR Studies : Compare with analogs (e.g., 3-phenyl vs. 3-methyl substitutions) to isolate pharmacophore contributions .

    Q. How is the compound’s stability evaluated under physiological conditions?

    • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.
    • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion.
    • Light/Thermal Stability : Accelerated testing (ICH Q1A) at 40°C/75% RH or UV exposure .

    Q. What methodologies validate its mechanism of action in target-binding studies?

    • SPR/BLI : Measure binding kinetics (ka/kd) to purified targets (e.g., kinases, GPCRs).
    • ITC : Quantify thermodynamic parameters (ΔH, ΔS).
    • Cryo-EM/X-ray Crystallography : Resolve binding poses (e.g., hydrogen bonds with active-site residues) .

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